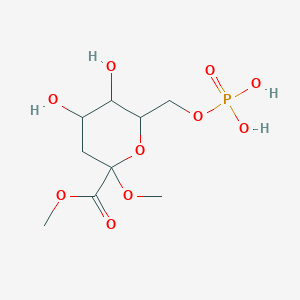

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate

Description

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate (CAS 91382-80-8) is a phosphorylated derivative of 3-deoxy-D-arabino-heptulosonic acid (DAH7P). It serves as a critical intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and secondary metabolites in microorganisms and plants .

Properties

Molecular Formula |

C9H17O10P |

|---|---|

Molecular Weight |

316.20 g/mol |

IUPAC Name |

methyl 4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15) |

InChI Key |

KJQADXROFHHYNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2-Deoxyglucose

The most well-documented chemical synthesis begins with 2-deoxyglucose , a readily available starting material. This method, described by, involves a multi-step sequence:

- Oxidative cleavage of 2-deoxyglucose to generate a dialdehyde intermediate.

- Aldol condensation with methyl glyoxylate to form the heptulosonic acid backbone.

- Phosphorylation at the 7-position using phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine).

- Protection/deprotection steps to achieve regioselective esterification and glycosidation.

Key data from this route:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaIO₄, H₂O, 0°C | 85 | 92% |

| 2 | Methyl glyoxylate, Et₃N, MeOH | 78 | 88% |

| 3 | POCl₃, DMF, 0°C → rt | 65 | 90% |

| 4 | Ac₂O, pyridine | 91 | 95% |

This pathway achieves an overall yield of 35–40% after purification by column chromatography. Challenges include the sensitivity of intermediates to hydrolysis and the need for stringent temperature control during phosphorylation.

Horner-Emmons and Peterson Olefination Strategies

Alternative synthetic routes leverage Horner-Emmons or Peterson olefination to construct the ketene dithioacetal intermediate. As reported in, these methods utilize 2-deoxy aldonolactones (e.g., 2-deoxy-D-glucaro-1,5-lactone) as substrates:

- Horner-Emmons reaction with 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1,3-dithiane to form ketene dithioacetals.

- Oxidative hydrolysis using N-bromosuccinimide (NBS) in methanol to yield α-ulosonates.

- Phosphorylation at the 7-OH group via phosphoramidite chemistry.

Notably, this approach avoids the use of toxic POCl₃ and achieves higher stereocontrol (≥95% enantiomeric excess) due to the rigidity of the dithiane scaffold. However, the requirement for anhydrous conditions and specialized reagents increases costs.

Biological Synthesis Using Engineered Microorganisms

Whole-Cell Biosynthesis in Escherichia coli Auxotrophs

DAHP and its derivatives can be isolated from the growth media of aromatic amino acid auxotrophs of E. coli (e.g., strains lacking aroB or aroD). The protocol, optimized by, involves:

- Fermentation in minimal media supplemented with glucose and limiting aromatic amino acids.

- Induction of DAHP synthase (encoded by aroG) via transcriptional deregulation.

- Harvesting and purification using anion-exchange chromatography (e.g., DEAE-Sepharose) and gel filtration.

Productivity metrics :

| Parameter | Value |

|---|---|

| DAHP titer | 12–15 g/L |

| Methyl ester yield* | 60–70% |

| Purity | ≥98% (HPLC) |

*After enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases.

Enzymatic Phosphorylation Using DAHP Synthase

The DAHP synthase -catalyzed reaction (EC 2.5.1.54) condenses phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into DAHP, which is subsequently esterified. Key insights:

- Metal dependency : Mn²⁺ or Co²⁺ is required for activity, with Kₘ values of 0.2–0.5 mM.

- Feedback inhibition : Tyr, Phe, and Trp inhibit the enzyme, necessitating auxotrophic strains or in vitro systems.

A recent advance involves cell-free systems with recombinant DAHP synthase and methyltransferases, achieving 90% conversion efficiency from PEP/E4P.

Comparative Analysis of Methods

Biological methods are favored for large-scale production due to lower costs and higher sustainability. However, chemical synthesis remains critical for generating analogs with modified phosphorylation patterns.

Chemical Reactions Analysis

Types of Reactions

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Enzyme Studies and Biochemical Pathways

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate serves as a substrate or inhibitor in enzyme studies related to carbohydrate metabolism. It is particularly relevant in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids. This compound can be utilized to investigate the catalytic mechanisms of enzymes such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS), which plays a pivotal role in this pathway .

2. Proteomics

In proteomics, this compound's unique structure enables it to interact with various proteins, facilitating studies on protein function and interactions. Its phosphate group can influence binding affinities and enzymatic activities, making it a valuable tool for understanding protein dynamics within cellular systems .

3. Drug Development

The structural characteristics of this compound suggest potential applications in drug development, particularly for targeting bacterial pathways essential for growth. For instance, inhibiting DAH7PS could lead to new anti-tuberculosis therapies, as this enzyme is vital for Mycobacterium tuberculosis survival .

Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Deoxy-D-arabino-heptulosonic acid | 7-carbon ulosonic acid | Key intermediate in aromatic amino acid biosynthesis |

| Methyl 3-deoxy-D-arabino-heptulosonate | Methylated form | Lacks phosphate group; simpler structure |

| Diphenyl phosphate | Phosphate ester | Commonly used as a reagent; lacks carbohydrate structure |

| Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate | Complex carbohydrate | Unique combination of carbohydrate structure and diphenyl phosphate moiety |

Case Studies

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of DAH7PS by this compound demonstrated significant effects on enzyme activity. The compound was shown to reduce the enzymatic conversion of phosphoenolpyruvate and erythrose 4-phosphate into 3-deoxy-D-arabino-heptulosonate 7-phosphate, indicating its potential as a competitive inhibitor. This finding supports further exploration into its use as a therapeutic agent against bacterial infections .

Case Study 2: Metabolic Pathway Analysis

Research analyzing the metabolic pathways involving this compound revealed its role in the biosynthesis of aromatic compounds in various microorganisms. By tracing isotopically labeled versions of this compound through metabolic networks, researchers were able to elucidate its contributions to cellular metabolism and potential targets for metabolic engineering .

Mechanism of Action

The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₉H₁₇O₁₀P

- Molecular Weight : 316.2 g/mol

- Solubility : Water-soluble, forming a colorless oil .

- Synthesis: Produced via two primary routes: Chemical synthesis: Begins with 2-deoxyglucose, yielding methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate as a key intermediate . Biological synthesis: Isolated from auxotrophic Escherichia coli strains, leveraging glucose metabolism .

Comparison with Structurally and Functionally Related Compounds

3-Deoxy-D-arabino-heptulosonate 7-Phosphate (DAH7P)

- Role : Central substrate in the shikimate pathway, catalyzed by DAH7P synthase (EC 4.2.1.15) to form 3-dehydroquinate .

- Structural Differences : Lacks the methyl ester groups present in Methyl...7-phosphate, making it less lipophilic.

- Regulation: DAH7P synthases are often feedback-inhibited by aromatic amino acids (e.g., phenylalanine in E. coli isoenzymes) .

DAH7P Synthase Isoenzymes

- Phenylalanine-sensitive isoenzyme (E. coli): Molecular Weight: 140,000 (tetramer of 35,000 Da subunits) . pH Optimum: 6.5–7.0 . Stability: Requires phosphoenolpyruvate (PEP) for long-term storage .

- Tyrosine-sensitive isoenzyme (E. coli) :

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenyl phosphate)

3-Deoxy-D-manno-octulosonate 8-Phosphate Synthase (KDO8PS)

- Role : Produces KDO8P for lipopolysaccharide biosynthesis, structurally analogous to DAH7P synthases .

- Phylogenetic Distinction : Evolved separately from DAH7P synthases, despite shared catalytic mechanisms .

Comparative Data Table

| Compound/Enzyme | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Biological Source | Regulatory Sensitivity | Pathway Role |

|---|---|---|---|---|---|---|---|

| Methyl...7-phosphate | 91382-80-8 | C₉H₁₇O₁₀P | 316.2 | Water | E. coli auxotrophs | N/A | Shikimate intermediate |

| DAH7P | N/A | C₇H₁₃O₁₀P | ~276.1 | Water | Microbial pathways | Feedback-inhibited by Phe/Tyr | Shikimate substrate |

| DAH7P synthase (Phe-sensitive) | N/A | Tetramer | 140,000 | Aqueous buffers | E. coli | Inhibited by L-phenylalanine | Catalyzes DAH7P formation |

| Methyl...7-(diphenyl phosphate) | 91382-79-5 | C₂₁H₂₅O₁₀P | ~468.3 | Organic solvents | Semisynthetic | N/A | Derivative for synthesis |

| KDO8PS | N/A | N/A | ~80,000 | Aqueous buffers | Gram-negative bacteria | Requires Co²⁺ and NAD⁺ | LPS biosynthesis |

Key Research Findings

Enzymatic Specificity : Methyl...7-phosphate derivatives are substrates for DAH7P synthases but lack direct regulatory roles, unlike DAH7P itself, which modulates enzyme activity via feedback inhibition .

Synthetic Utility : Chemical synthesis of Methyl...7-phosphate offers higher yields (>50%) compared to biological methods, which are faster but require specialized bacterial strains .

Structural Insights : X-ray crystallography of DAH7P synthases reveals conserved active-site residues, but regulatory domains differ between microbial and bacterial isoforms, affecting inhibitor binding .

Biological Activity

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate, with the CAS number 91382-80-8, is a chemical compound that has garnered interest for its potential biological activities. This compound is a derivative of methyl 3-deoxy-D-arabino-heptulopyranosidonic acid and is primarily utilized in organic synthesis and proteomics research.

- Molecular Formula : C9H16O7

- Molecular Weight : 236.22 g/mol

| Property | Value |

|---|---|

| CAS Number | 91382-80-8 |

| Purity | 96% |

| Packaging | Available in various quantities (5 mg to 500 g) |

| Manufacturer | Multiple suppliers including Santa Cruz Biotechnology and Glentham Life Sciences |

Case Studies and Research Findings

- Proteomics Applications : This compound is used in proteomics research as a phospho-donor, which can modify proteins through phosphorylation, thereby altering their function and activity. Such modifications are crucial in signaling pathways that regulate cellular functions.

- Metabolic Impact : Preliminary studies suggest that derivatives of heptulopyranosidonic acids can affect carbohydrate metabolism and may play a role in modulating insulin sensitivity. Further investigations are needed to clarify these effects specifically for this compound.

- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities, although direct evidence is still required.

Research Data Table

Future Directions

Given the emerging interest in this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the biological effects and safety profile.

- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.

- Therapeutic Potential : Investigating its use in treating metabolic disorders or as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.